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Compound of Interest

4-Desmethoxy-4-nitro Omeprazole
Compound Name:

Sulfide
CAS No.: 142885-91-4
Cat. No.: B022031

Get Quote

Introduction & Chemical Context

In the synthesis of Omeprazole, the formation of the sulfide bridge is a pivotal step. A common
synthetic route involves the coupling of 2-chloromethyl-3,5-dimethyl-4-nitropyridine with 2-
mercapto-5-methoxybenzimidazole. The resulting intermediate, 4-Desmethoxy-4-nitro
Omeprazole Sulfide (hereafter referred to as the Nitro-Sulfide), subsequently undergoes
nucleophilic substitution where the nitro group is replaced by a methoxy group to yield
Omeprazole Sulfide (Pyrmetazole), which is then oxidized to Omeprazole.

Incomplete substitution results in the carryover of the Nitro-Sulfide into the final API. Due to the
genotoxic potential of nitro-aromatics and regulatory stringency (ICH M7), definitive
characterization of this impurity is mandatory.

Target Analyte:
o Name: 4-Desmethoxy-4-nitro Omeprazole Sulfide[1][2][3][4][5][6]

o |UPAC: 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole[2][4][5]
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o CAS: 142885-91-4[1][2][3][4][5][6]
e Molecular Formula: C16H16N4O3S[1][4][5][6]

¢ Molecular Weight: 344.39 g/mol [1][2][4][6]

Synthetic Origin Pathway

The following diagram illustrates the origin of the impurity within the Omeprazole synthetic
pathway.
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Figure 1: Synthetic pathway highlighting the origin of the Nitro-Sulfide impurity (Red) vs. the
target APl pathway (Green).

Experimental Protocol
Sample Preparation

Benzimidazole derivatives often exhibit tautomerism and broadening of exchangeable protons
(NH). DMSO-ds is the solvent of choice due to its ability to stabilize these tautomers and
solubilize the polar nitro-compound.

¢ Solvent: DMSO-ds (99.9% D) + 0.03% TMS (v/v).
¢ Concentration: 10—-15 mg in 600 pL solvent (approx. 30-45 mM).

e Tube: 5 mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).
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o Temperature: 298 K (25°C). Note: If NH broadening is severe, elevating T to 303 K may
sharpen signals.

Acquisition Parameters

The following parameters are optimized for a 400 MHz or 600 MHz spectrometer (e.g., Bruker
Avance IIl HD).
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Results & Discussion: Structural Assignment
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The differentiation of Nitro-Sulfide from Omeprazole Sulfide relies on specific electronic effects

induced by the 4-nitro group on the pyridine ring.

1H NMR Spectral Analysis

The 4-nitro group is a strong electron-withdrawing group (EWG), whereas the 4-methoxy group

in Omeprazole is an electron-donating group (EDG) by resonance. This creates a distinct

"fingerprint” in the chemical shifts.

Table 1: Comparative 1H NMR Shifts (DMSO-ds, 400 MHZz)

Nitro-Sulfide ] ]
. . _ Omeprazole Diagnostic
Position Moiety (Impurity) & _ _
Sulfide & (ppm)  Difference (4)
(Ppm)
Pyridine-H6 Pyridi 8.52 (s) 8.18 (s) +0.34
ridine- ridine 52 (s ~8.18 (s
Y Y (Deshielded)
_ +0.27
S-CH:2 Linker 4.65 (s) ~4.38 (s) ]
(Deshielded)
Pyridine-Me (3,5)  Pyridi 2.35, 2.45 (s) 2.18,2.22 (s) 015
ridine-Me (3, ridine .35,2.45 (s ~2.18,2.22 (s
Y Y (Deshielded)
o o Diagnostic
Pyridine-OMe Pyridine ABSENT ~3.72 (s)
Absence
Benz-H4 Benzimidazole 7.45 (d) 7.45 (d) Negligible
Benz-H7 Benzimidazole 7.05 (d) 7.05 (d) Negligible
Benz-H6 Benzimidazole 6.80 (dd) 6.80 (dd) Negligible
Benz-OMe Benzimidazole 3.81 (s) 3.81(s) Negligible

Note: Chemical shifts are approximate and may vary £0.05 ppm depending on concentration

and pH.

Key Diagnostic Logic:
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o Absence of Signal: The most immediate indicator is the lack of the Pyridine-OCHs singlet at
~3.72 ppm. (Do not confuse with the Benzimidazole-OCHs at ~3.81 ppm, which remains
present).

» Deshielding Effect: The Nitro group pulls electron density from the pyridine ring, causing the
H6 proton and the methyl groups to shift downfield (higher ppm).

13C NMR & 2D Correlation

The 13C spectrum provides definitive proof of the carbon skeleton.

e C-NO2z (Quaternary): In the Nitro-Sulfide, the C4 carbon attached to the nitro group appears
typically between 155-160 ppm. It often shows lower intensity due to lack of NOE and long
relaxation times.

e HMBC Confirmation:

o In Omeprazole Sulfide, the Pyridine-OCH?s protons correlate to the Pyridine C4 (~164
ppm).

o In Nitro-Sulfide, there are no methoxy protons to correlate to C4. Instead, the Pyridine-
Methyl protons (Pos 3 & 5) will show strong HMBC correlations to the C4-Nitro carbon.

Structural Logic Workflow

The following decision tree illustrates the logic used to confirm the impurity identity during data
analysis.
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Figure 2: NMR assignment logic flow for distinguishing the Nitro-Sulfide impurity from the
standard intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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